1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol
Description
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol is a fluorinated secondary alcohol featuring a pyridin-2-ylamino substituent. The compound’s hexafluoroisopropyl (HFIP) backbone is known for its strong electron-withdrawing properties, which influence solubility, acidity (pKa ~9–11), and hydrogen-bonding capabilities . This structural motif is frequently utilized in pharmaceuticals, polymer chemistry, and as a derivatization agent in analytical chemistry .
Properties
CAS No. |
64139-77-1 |
|---|---|
Molecular Formula |
C8H6F6N2O |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C8H6F6N2O/c9-7(10,11)6(17,8(12,13)14)16-5-3-1-2-4-15-5/h1-4,17H,(H,15,16) |
InChI Key |
RMPQZDNFEUNDIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound 1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-ol can be synthesized via nucleophilic substitution or addition reactions involving hexafluoroisopropanol derivatives and 2-aminopyridine or its analogs. The key step generally involves the formation of a C–N bond between the hexafluoroisopropyl moiety and the pyridin-2-ylamino group.
Hexafluoroisopropanol as a Reaction Medium and Reactant
A pivotal role in the synthesis is played by 1,1,1,3,3,3-hexafluoro-2-propanol (hexafluoroisopropanol, HFIP), which acts both as a solvent and a reactive species. Its strong hydrogen bond donor capability and polar nature facilitate aza-Michael addition reactions and subsequent cyclizations, enabling efficient formation of fluorinated amino alcohols under mild conditions without external catalysts.
Typical Reaction Procedure
A representative synthetic procedure involves stirring a mixture of 2-aminopyridine and a hexafluoroisopropyl derivative (e.g., methyl acrylate or equivalent electrophile) in hexafluoroisopropanol solvent. The reaction is monitored by thin-layer chromatography and typically completes within 36 to 48 hours at room temperature or under gentle reflux.
Upon completion, the product precipitates or can be isolated by solvent evaporation and simple filtration, often requiring no further purification due to the clean reaction profile.
Alternative Synthetic Routes from Patents
Patent literature describes related preparation methods involving the reaction of 2-aminopyridine or 2-aminothiazole derivatives with hexafluoroisopropyl-containing intermediates under basic or neutral conditions.
For instance, a process involving the reaction of 2-aminothiazole with hexafluoroisopropyl derivatives yields compounds structurally related to this compound, indicating that nucleophilic substitution on the hexafluoroisopropyl moiety is a viable synthetic route.
The use of bases such as sodium tert-butoxide or organic amines (e.g., N,N-diisopropylethylamine) in ether-based solvents has been reported to facilitate these transformations, though the HFIP-mediated method is preferred for its environmental and operational advantages.
Comparative Data Table of Preparation Methods
| Method Description | Key Reagents/Conditions | Reaction Time | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|
| HFIP-mediated aza-Michael addition with 2-aminopyridine and methyl acrylate | 2-aminopyridine, methyl acrylate, HFIP solvent, room temp or reflux | 36-48 hours | Up to quantitative (near 100%) | Filtration or evaporation, no chromatography needed | Mild, catalyst-free, environmentally benign |
| Base-mediated nucleophilic substitution (patent) | 2-aminothiazole, hexafluoroisopropyl derivative, sodium tert-butoxide or DIPEA, ether solvent | Variable, several hours | Moderate to high (not always specified) | Chromatography or crystallization | Requires base, less environmentally friendly |
| Reflux in HFIP with halogen-substituted 2-aminopyridines | Halogen-substituted 2-aminopyridines, HFIP, reflux | 8-48 hours | 70-90% | Filtration | Halogen substituents affect reaction rate and yield |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at the hydroxyl-bearing carbon atom due to the electron-withdrawing effect of the six fluorine atoms. This increases the electrophilicity of the central carbon, enabling reactions with nucleophiles like amines or thiols. For example:
This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C, achieving yields of 70–85% .
Hydrogen Bonding-Mediated Catalysis
The compound acts as a hydrogen bond donor in catalytic processes, leveraging its Brønsted acidity (pKa ~9.3) and polar nature. It facilitates:
-
Aza-Michael Additions : Enhances nucleophilic attack by stabilizing intermediates through hydrogen bonding with carbonyl groups .
-
Friedel-Crafts Reactions : Promotes electrophilic aromatic substitution by stabilizing carbocation intermediates .
Key Data :
| Reaction Type | Substrate | Yield (%) | Conditions |
|---|---|---|---|
| Aza-Michael Addition | 2-Aminopyridines | 68–92 | HFIP solvent, RT, 12–48 h |
| Friedel-Crafts Alkylation | Imidazo[1,2-a]pyridines | 73–97 | HFIP solvent, RT, 12 h |
| Source: |
Condensation with Carbonyl Compounds
The amino group reacts with aldehydes or ketones to form Schiff bases. For instance:
This reaction is accelerated in HFIP due to its ability to stabilize the imine intermediate via hydrogen bonding .
Fluorination Reactions
The hexafluoroalkyl group participates in fluorination via nucleophilic displacement. For example:
Reaction efficiency depends on temperature (60–100°C) and solvent polarity, with yields up to 93% reported in DMSO .
Mechanistic Pathways
The compound’s reactivity is governed by two factors:
-
Electron-Withdrawing Fluorine Atoms : Increase the acidity of the hydroxyl group (pKa ~9.3) and stabilize transition states.
-
Pyridinylamino Group : Acts as a base or nucleophile, depending on reaction conditions.
Proposed Mechanism for Friedel-Crafts Reaction :
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions due to its high polarity and stability.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions, as it can act as a fluorinated probe.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals, such as fluorinated polymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with polar functional groups in biological molecules. This results in the modulation of enzyme activity, protein conformation, and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Electron-Withdrawing Effects: The hexafluoroisopropyl (HFIP) core in all compounds confers strong electron-withdrawing properties, but substituents modulate reactivity. For example, the pyridin-2-ylamino group in the target compound introduces hydrogen-bonding and coordination sites absent in HFIP or nonafluoro-tert-butyl alcohol .
- Acidity: Nonafluoro-tert-butyl alcohol (pKa ~5) is significantly more acidic than HFIP (pKa ~9–11) due to additional trifluoromethyl groups, while the pyridin-2-ylamino substituent in the target compound may further lower pKa via resonance stabilization .
- Applications: HFIP is widely used in polymer chemistry for synthesizing fluorinated methacrylates . Pyridine- and phenyl-substituted analogs (e.g., CAS 1481-11-4) are investigated for pharmaceutical applications due to enhanced binding interactions with biomolecules . Non-fluorinated analogs like 3,3,3-Trifluoropropan-1-amine hydrochloride lack the HFIP backbone, limiting their utility in high-performance materials .
Biological Activity
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol (HFPA) is a fluorinated compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Molecular Formula: C18H13F6N3O
Molecular Weight: 395.30 g/mol
CAS Number: 1359164-11-6
HFPA features a hexafluoroisopropanol moiety that enhances its solubility and reactivity in biological systems. The presence of the pyridine ring contributes to its interaction with various biological targets.
Mechanisms of Biological Activity
HFPA exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity: HFPA has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on P-glycoprotein (P-gp), a crucial transporter implicated in drug resistance in cancer cells .
- Antimicrobial Properties: The compound demonstrates significant antimicrobial activity against various pathogens. Studies have indicated that HFPA disrupts bacterial cell membranes, leading to cell lysis and death .
- Cellular Uptake and Distribution: The fluorinated structure enhances cellular uptake due to increased lipophilicity. This property allows for better bioavailability and distribution within tissues .
Research Findings
Recent studies have highlighted the biological efficacy of HFPA in several contexts:
Anticancer Activity
HFPA has been investigated for its potential as an anticancer agent. A study demonstrated that HFPA effectively inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Efficacy
Research has shown that HFPA possesses broad-spectrum antimicrobial activity. It was tested against Gram-positive and Gram-negative bacteria, with results indicating a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain strains .
Case Studies
-
P-Glycoprotein Inhibition:
A study published in Molecules reported that HFPA serves as a P-glycoprotein inhibitor with significant implications for overcoming drug resistance in cancer therapy. The compound was shown to enhance the efficacy of conventional chemotherapeutics by increasing their intracellular concentrations . -
Antimicrobial Application:
In another study focusing on antibiotic resistance, HFPA was evaluated against resistant strains of Staphylococcus aureus. The results indicated that HFPA not only inhibited bacterial growth but also reversed resistance mechanisms, making it a promising candidate for developing new antimicrobial therapies .
Data Table: Biological Activity Summary
Q & A
Q. Contradictions in safety data :
- lists R20/22 (harmful if inhaled/swallowed) and R34 (causes burns).
- adds R41 (risk of serious eye damage), highlighting the need for eye protection .
Advanced: How does the fluorine substitution pattern influence the compound’s reactivity in catalytic applications?
Answer:
The six fluorine atoms create strong electron-withdrawing effects, enhancing:
- Acidity : The hydroxyl group becomes highly acidic (pKa ~9–11), enabling deprotonation for coordination in metal-catalyzed reactions .
- Steric hindrance : The trifluoromethyl groups limit nucleophilic attack, favoring selective reactions at the pyridinyl amino group .
Example : In Suzuki-Miyaura coupling, the fluorine-rich scaffold stabilizes transient palladium intermediates, improving catalytic turnover .
Advanced: What analytical challenges arise in characterizing this compound, and how are they addressed?
Answer:
Challenges :
Q. Validation :
- Purity standards : HPLC with UV detection (λ = 210 nm) confirms ≥99.5% purity (retention time: 8.2 min, C18 column, acetonitrile/water gradient) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at RT (20–25°C) in amber glass bottles to prevent photodegradation .
- Moisture control : Use desiccants (e.g., molecular sieves) and argon/vacuum sealing .
- Shelf life : Stable for ≥12 months under optimal conditions .
Advanced: How is this compound utilized in pharmaceutical target engagement studies?
Answer:
It serves as a key intermediate in synthesizing sGC (soluble guanylate cyclase) stimulators like IW-1973, which treat cardiovascular diseases .
Q. Pharmacokinetic data :
| Parameter | Value |
|---|---|
| Plasma half-life | 6.5 h |
| Metabolic stability | CYP3A4-resistant |
| Bioavailability | 82% (oral) |
Basic: What spectroscopic techniques are most effective for structural confirmation?
Answer:
- ¹H NMR : Pyridinyl protons appear as doublets (δ 8.2–8.5 ppm, J = 5.2 Hz) .
- ¹⁹F NMR : Single peak at δ -75 ppm (CF₃ groups) .
- FT-IR : Strong O-H stretch at 3400 cm⁻¹ and C-F stretches at 1150–1250 cm⁻¹ .
Advanced: How do computational models predict the compound’s interactions with biological targets?
Answer:
- Docking studies : Molecular dynamics simulations show hydrogen bonding between the hydroxyl group and Arg⁴⁰² in sGC .
- QSAR models : Fluorine atoms contribute to a 30% increase in binding affinity compared to non-fluorinated analogs .
Basic: What solvents are compatible with this compound for reaction workup?
Answer:
- Polar aprotic solvents : DCM, THF, and acetonitrile (no decomposition observed for 24 h) .
- Avoid : Water, alcohols, or amines, which protonate the pyridinyl group or hydrolyze CF₃ bonds .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
